molecular formula C19H19NO4 B12590328 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid CAS No. 649773-78-4

3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid

Cat. No.: B12590328
CAS No.: 649773-78-4
M. Wt: 325.4 g/mol
InChI Key: DBIPDSRTKGHNNJ-UHFFFAOYSA-N
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Description

3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These compounds are characterized by the presence of a benzoic acid moiety, which is a benzene ring with a carboxylic acid group attached. The compound has a complex structure with multiple functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Amide Bond: The initial step involves the formation of an amide bond between 3-aminobenzoic acid and 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-Oxo-3-[4-(methyl)phenyl]propanamido}benzoic acid
  • 3-{3-Oxo-3-[4-(ethyl)phenyl]propanamido}benzoic acid
  • 3-{3-Oxo-3-[4-(butyl)phenyl]propanamido}benzoic acid

Uniqueness

3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds with different alkyl groups.

Properties

CAS No.

649773-78-4

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[[3-oxo-3-(4-propan-2-ylphenyl)propanoyl]amino]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-12(2)13-6-8-14(9-7-13)17(21)11-18(22)20-16-5-3-4-15(10-16)19(23)24/h3-10,12H,11H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

DBIPDSRTKGHNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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